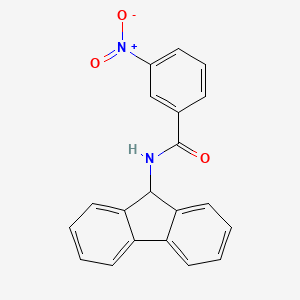

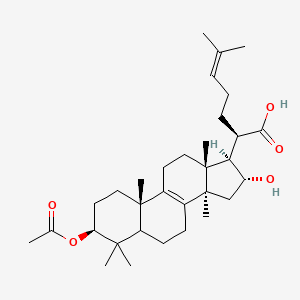

N-(9H-fluoren-9-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorene derivatives, such as N-(9H-fluoren-9-yl)-3-nitrobenzamide, are part of a larger class of organic compounds known as aromatic compounds . These compounds are characterized by a ring structure and are often used in the development of pharmaceuticals and other chemical products .

Synthesis Analysis

The synthesis of fluorene derivatives often involves reactions with various reagents . For example, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex due to the presence of multiple ring structures . The exact structure would depend on the specific substituents attached to the fluorene ring .Chemical Reactions Analysis

Fluorene derivatives can undergo a variety of chemical reactions. For instance, 9-fluorenone can be obtained from 9H-fluorenes by aerobic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary widely. For example, 9H-Fluoren-9-yl acetate has a molecular weight of 224.25 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Actuators and Motors

One study explored the molecule 2-nitro-9-(2,2,2-triphenylethylidene)fluorene (NTEF) as a potential light-driven molecular motor. This research demonstrated that absorption at 355 nm causes a reversible spatial reorientation of the angular distribution of the dibenzofulvene rotor moiety of NTEF when immobilized in a poly(methyl methacrylate) (PMMA) matrix. This photoreorientation process, driven by photoisomerization, suggests applications in molecular actuators and light-controlled molecular devices (Ismail et al., 2011).

Solvent and Base-Promoted Reactions

Another study focused on the solvolysis of 9-(N-chloro-N-methylamino)fluorene, revealing insights into solvent- and base-promoted reactions, crucial for understanding the chemical behavior and synthesis pathways of related fluorene compounds. This research contributes to the development of new synthetic methods in organic chemistry (Meng & Thibblin, 1997).

Fluorescence and Sensing Applications

Research on the fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide, including compounds closely related to N-(9H-fluoren-9-yl)-3-nitrobenzamide, highlights their potential in developing fluorescence-based sensors. These isomers show selective interactions with metal ions, suggesting applications in metal ion sensing and detection (Phukan, Goswami, & Baruah, 2015).

Polymer Science

In polymer science, the synthesis of novel ester diamine 9-(3,5-diaminobenzoyloxy) fluorene for the preparation of polyimides was investigated. This research shows the application of fluorene derivatives in creating high-performance polymers with enhanced solubility and thermal stability, essential for advanced materials science (Mehdipour-Ataei & Nazari, 2012).

Bioelectrochemical Systems

The conversion of nitrobenzene to aniline using a bioelectrochemical system with a microbially catalyzed cathode presents an environmentally friendly approach to pollutant degradation. This study highlights the potential of fluorene derivatives in environmental remediation and the development of sustainable technologies (Wang et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBYAFCVGUEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-9-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)

![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)